REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]#[CH:14])[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)([O-])=O>[OH-].[NH4+].O1CCCC1.[Zn]>[C:13]([C:6]1[CH:7]=[CH:8][C:9]([NH2:10])=[C:4]([NH2:1])[CH:5]=1)#[CH:14] |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C#C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for one-half hour at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added a solution
|
Type
|
FILTRATION
|
Details
|
was filtered by suction
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the combined extracts evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed on a 1/2 × 4 inch dry quartz column of silica gel
|
Type
|
WASH
|
Details
|
Elution with methylene chloride
|
Type
|
CUSTOM
|
Details
|
removed a first band of impurity
|
Type
|
WASH
|
Details
|
while further elution with ethylacetate
|
Type
|
CUSTOM
|
Details
|
produced the product
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC(=C(C=C1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |